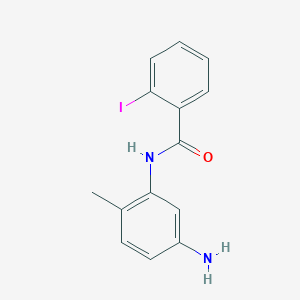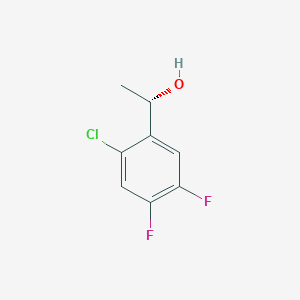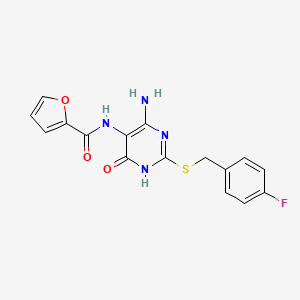![molecular formula C22H28N4O6S2 B2472815 4-(2-(4-メトキシ-7-メチルベンゾ[d]チアゾール-2-イル)ヒドラジノカルボニル)-N,N-ビス(2-メトキシエチル)ベンゼンスルホンアミド CAS No. 851987-88-7](/img/structure/B2472815.png)
4-(2-(4-メトキシ-7-メチルベンゾ[d]チアゾール-2-イル)ヒドラジノカルボニル)-N,N-ビス(2-メトキシエチル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of benzo[d]thiazole . Benzo[d]thiazole derivatives have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature . The intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed based on their IR, 1H, 13C NMR, and mass spectral data .科学的研究の応用
抗炎症作用
この化合物は、その抗炎症作用について評価されました。特に、ベンゾチアゾール環の6位にメトキシ基を持ち、ピペリジンおよびモルホリン部分を付加した誘導体は、有望な結果を示しました。
分子ドッキング研究
分子ドッキング研究は、リガンドがそのタンパク質受容体への結合の三次元幾何学的ビューを明らかにすることで、化合物の効力を裏付けました .
抗菌活性
炎症とは直接関係ありませんが、類似の化合物が抗菌活性を示したことは注目に値します。 たとえば、合成された誘導体は、さまざまな微生物に対して有意な阻害帯を示しました .
振動ダイナミクス
関連する分子(2-メトキシ、4-メトキシ、および4-エトキシベンズアルデヒド)に関する研究は、特にスペクトルの低波数領域におけるそれらの振動ダイナミクスを探求してきました .
正のアロステリックモジュレーター
別の文脈では、この化合物クラスは正のアロステリックモジュレーターとして調査されており、1つの特定の化合物(ML293)が有望な有効性を示しています .
作用機序
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
The compound acts as an inhibitor of COX-1 and COX-2 enzymes . It binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the levels of prostaglandins, which are involved in the mediation of inflammation, pain, and fever.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of COX-1 and COX-2 enzymes by the compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, providing relief for conditions such as arthritis, acute pain, and dysmenorrhea .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other drugs or substances, and the individual’s health status. For example, the presence of other COX inhibitors could potentially enhance or interfere with the compound’s action .
将来の方向性
The future directions for research on similar compounds could include further exploration of their biological activities and the development of novel compounds with improved properties . For example, the discovery of novel compounds that inhibit quorum sensing without being antibiotic is an emerging field .
生化学分析
Biochemical Properties
4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the inflammatory response . The interaction with COX enzymes is characterized by the binding of the compound to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, the compound has been found to interact with various proteins involved in cell signaling pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it alters gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death in cancer cells .
Molecular Mechanism
The molecular mechanism of action of 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide involves several key interactions at the molecular level. The compound binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of inflammatory mediators . Additionally, it interacts with proteins involved in cell signaling pathways, leading to the modulation of these pathways and subsequent changes in cellular function . The compound also influences gene expression by binding to DNA and transcription factors, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function observed in both in vitro and in vivo studies . The compound’s activity may decrease over time due to gradual degradation, necessitating the use of fresh preparations for prolonged experiments .
Dosage Effects in Animal Models
The effects of 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer effects without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . The compound’s therapeutic window is relatively narrow, and careful dosage optimization is required to achieve the desired effects while minimizing adverse effects .
Metabolic Pathways
4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites are further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, resulting in the formation of more water-soluble conjugates that are excreted in the urine . The compound’s metabolism can affect its biological activity and toxicity, highlighting the importance of understanding its metabolic pathways .
Transport and Distribution
The transport and distribution of 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins, which facilitate its distribution to different cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . In the cytoplasm, it binds to enzymes and proteins involved in metabolic and signaling pathways . In the nucleus, it interacts with DNA and transcription factors, influencing gene expression and cellular function . The compound’s subcellular localization is determined by specific targeting signals and post-translational modifications that direct it to particular compartments .
特性
IUPAC Name |
N,N-bis(2-methoxyethyl)-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6S2/c1-15-5-10-18(32-4)19-20(15)33-22(23-19)25-24-21(27)16-6-8-17(9-7-16)34(28,29)26(11-13-30-2)12-14-31-3/h5-10H,11-14H2,1-4H3,(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPVNZJJKMUHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2472733.png)


![3-[(1H-Pyrrol-1-yl)methyl]aniline](/img/structure/B2472737.png)



![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2472743.png)
![N-ethyl-6-methyl-2-[4-(2-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2472745.png)



![5-(Hydroxymethyl)-2-(2-methoxyphenyl)imino-8-methylpyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2472755.png)
